

# Enasidenib discovery and development process

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Enasidenib**  
Cat. No.: **B8038215**

[Get Quote](#)

An In-Depth Technical Guide to the Discovery and Development of **Enasidenib**

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**Enasidenib** (formerly AG-221, marketed as IDHIFA®) is a first-in-class, oral, selective, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. It represents a significant advancement in targeted therapy for acute myeloid leukemia (AML), a cancer of the blood and bone marrow. Mutations in the IDH2 gene are present in approximately 8-19% of AML patients and lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal hematopoietic differentiation. **Enasidenib** selectively targets the mutant IDH2 protein, leading to decreased 2-HG levels and inducing the differentiation of leukemic blasts into mature myeloid cells. This guide details the comprehensive process of **enasidenib**'s discovery, preclinical evaluation, clinical development, and regulatory approval for the treatment of relapsed or refractory (R/R) AML with an IDH2 mutation.

## Discovery and Medicinal Chemistry

The discovery of **enasidenib** was rooted in the identification of IDH1 and IDH2 mutations as key drivers in several cancers, including AML.<sup>[1][2]</sup> These mutations confer a neomorphic enzymatic activity, catalyzing the reduction of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to R-2-hydroxyglutarate (2-HG).<sup>[1][3]</sup> Agios Pharmaceuticals initiated a drug discovery program to identify potent and selective inhibitors of the mutant IDH2 enzyme. **Enasidenib**, a 1,3,5-triazine derivative, emerged from this effort as a highly selective, allosteric inhibitor.<sup>[1][4]</sup> Its structure was optimized to bind to a hydrophobic pocket at the homodimer interface of the mutant IDH2

enzyme, a site distinct from the active site, ensuring high selectivity over the wild-type enzyme.

[1][4]

## Mechanism of Action

In normal cellular metabolism, the wild-type IDH2 enzyme, located in the mitochondria, catalyzes the oxidative decarboxylation of isocitrate to  $\alpha$ -KG as part of the Krebs cycle.[4][5] However, point mutations affecting arginine residues (R140 or R172) in the enzyme's active site result in a new function: the NADPH-dependent reduction of  $\alpha$ -KG to 2-HG.[1] This oncometabolite, 2-HG, competitively inhibits  $\alpha$ -KG-dependent dioxygenases, including TET enzymes and histone demethylases.[3] The subsequent hypermethylation of DNA and histones alters gene expression, leading to a block in hematopoietic progenitor cell differentiation and promoting leukemogenesis.[3][5]

**Enasidenib** acts as a targeted inhibitor of the mutant IDH2 variants R140Q, R172S, and R172K.[5][6] By binding to the mutant enzyme, it allosterically inhibits the production of 2-HG.[3][4] The reduction in intracellular 2-HG levels alleviates the epigenetic blockade, restoring normal histone and DNA methylation patterns.[3][7][8] This, in turn, allows for the terminal differentiation of leukemic blasts into mature, functional myeloid cells, rather than inducing direct cytotoxicity.[7][8]



[Click to download full resolution via product page](#)

**Caption: Enasidenib's mechanism of action in mutant IDH2 AML.**

# Preclinical Development

Preclinical studies were crucial in validating the therapeutic hypothesis for **enasidenib**.

## In Vitro Studies

In cell-based assays using primary human AML cells and cell lines engineered to express mutant IDH2, **enasidenib** demonstrated potent and selective inhibition of 2-HG production.<sup>[7]</sup> This reduction in 2-HG led to the reversal of histone and DNA hypermethylation and induced the expression of myeloid differentiation markers, such as CD11b, CD14, and CD15.<sup>[7]</sup>

| Parameter                          | Enasidenib (AG-221) | Reference Compound |
|------------------------------------|---------------------|--------------------|
| Target                             | Mutant IDH2 (R140Q) | N/A                |
| IC <sub>50</sub> (Enzymatic Assay) | 75.51 nM            | N/A                |
| IC <sub>50</sub> (Wild-Type IDH2)  | > 2000 nM           | N/A                |
| 2-HG Reduction in Cells            | >90%                | N/A                |

Table 1: In Vitro Activity of

Enasidenib.<sup>[9][10]</sup>

## In Vivo Studies

In aggressive human AML xenograft mouse models harboring IDH2 mutations, oral administration of **enasidenib** resulted in a dramatic reduction of 2-HG concentrations in blood, bone marrow, and spleen.<sup>[7]</sup> Treatment with **enasidenib** led to the differentiation of AML cells and conferred a significant, dose-dependent survival advantage.<sup>[7][8]</sup> These studies confirmed the drug's mechanism of action and provided a strong rationale for clinical investigation.<sup>[7]</sup>



[Click to download full resolution via product page](#)

**Caption:** General workflow for in vivo preclinical efficacy studies.

## Clinical Development

The clinical development program for **enasidenib** was designed to assess its safety, pharmacokinetics (PK), pharmacodynamics (PD), and efficacy in patients with IDH2-mutated hematologic malignancies.

## Pharmacokinetics and Pharmacodynamics

**Enasidenib** exhibits predictable pharmacokinetic properties that support once-daily oral dosing.<sup>[11]</sup> Steady-state plasma levels are achieved within approximately 29 days.<sup>[5]</sup> The primary pharmacodynamic effect is a significant and sustained reduction in plasma 2-HG levels, with median suppression exceeding 90%, confirming target engagement.<sup>[11][12]</sup>

| PK Parameter                     | Value (in AML Patients)      |
|----------------------------------|------------------------------|
| Absolute Bioavailability         | ~57%                         |
| Median $T_{max}$ (Time to Peak)  | ~4 hours                     |
| Plasma Protein Binding           | 98.5%                        |
| Mean Volume of Distribution (Vd) | 55.8 L                       |
| Terminal Half-life ( $t_{1/2}$ ) | ~137 hours                   |
| Metabolism                       | Multiple CYP and UGT enzymes |
| Elimination                      | 89% in feces, 11% in urine   |

Table 2: Key Pharmacokinetic Parameters of  
Enasidenib.[5][11][13]

## Phase I/II Clinical Trial (NCT01915498)

This first-in-human, open-label, dose-escalation and expansion study was pivotal for **enasidenib's** approval.[8][14] It enrolled patients with advanced hematologic malignancies harboring an IDH2 mutation.[8] The dose-escalation phase did not identify a maximum tolerated dose (MTD) up to 650 mg daily.[12][15] Based on PK/PD profiles and clinical activity, 100 mg once daily was selected as the dose for the expansion phase.[12][15]

The trial demonstrated significant clinical activity in 199 patients with R/R AML.[14] Responses were characterized by cellular differentiation, often without evidence of cytotoxic bone marrow aplasia.[8][12]

| Efficacy Endpoint (R/R AML, n=199)                 | Result                                       |
|----------------------------------------------------|----------------------------------------------|
| Overall Response Rate (ORR)                        | 40.3%                                        |
| Complete Remission (CR)                            | 19.3%                                        |
| CR + CR with partial hematologic recovery<br>(CRh) | 23%                                          |
| Median Time to First Response                      | 1.9 months                                   |
| Median Time to CR                                  | 3.8 months                                   |
| Median Duration of CR                              | 8.2 months                                   |
| Median Overall Survival (OS)                       | 9.3 months                                   |
| Median OS for patients achieving CR                | 19.7 months                                  |
| Transfusion Independence                           | 34% of dependent patients became independent |

Table 3: Efficacy Results from the Phase I/II

Study (AG221-C-001).[\[8\]](#)[\[15\]](#)[\[16\]](#)

The most common treatment-related adverse events (AEs) included indirect hyperbilirubinemia, nausea, diarrhea, and fatigue.[\[12\]](#)[\[17\]](#) A key AE of special interest was IDH-inhibitor-associated differentiation syndrome (IDH-DS), which is managed with corticosteroids.[\[12\]](#)

[Click to download full resolution via product page](#)**Caption:** Simplified design of the Phase I/II trial NCT01915498.

## Phase III Clinical Trial (IDHENTIFY, NCT02577406)

This randomized, open-label, multicenter Phase III trial was conducted to confirm the findings of the initial study.[18][19] It compared the efficacy and safety of **enasidenib** with conventional care regimens (CCRs) in 319 older patients ( $\geq 60$  years) with late-stage (second or third relapse/refractory) IDH2-mutated AML.[19][20]

The study did not meet its primary endpoint of improved overall survival (OS).[18] However, **enasidenib** demonstrated statistically significant and clinically meaningful improvements in several key secondary endpoints.[19][20] The OS result was considered to be confounded by factors such as a high rate of early dropout from the CCR arm and subsequent use of other AML-directed therapies.[19][20]

| Endpoint<br>(IDHENTIFY Trial)                 | Enasidenib (n=158) | Conventional Care<br>(n=161) | Hazard Ratio (95%<br>CI) / P-value |
|-----------------------------------------------|--------------------|------------------------------|------------------------------------|
| Median Overall<br>Survival (OS)               | 6.5 months         | 6.2 months                   | 0.86 / P = .23                     |
| Median Event-Free<br>Survival (EFS)           | 4.9 months         | 2.6 months                   | 0.68 / P = .008                    |
| Median Time to<br>Treatment Failure<br>(TTF)  | 4.9 months         | 1.9 months                   | 0.53 / P < .001                    |
| Overall Response<br>Rate (ORR)                | 40.5%              | 9.9%                         | P < .001                           |
| Red Blood Cell<br>Transfusion<br>Independence | 31.7%              | 9.3%                         | N/A                                |

Table 4: Key Results  
from the Phase III  
IDHENTIFY Study.[19]  
[20]

## Experimental Protocols

## Protocol: In Vitro 2-HG Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **enasidenib** against mutant IDH2 enzymes.
- Materials: Recombinant human mutant IDH2 (e.g., R140Q) enzyme,  $\alpha$ -ketoglutarate, NADPH, reaction buffer (e.g., Tris-HCl,  $MgCl_2$ ), **enasidenib** serial dilutions, and a detection system (e.g., coupled enzymatic assay that measures NADPH consumption via absorbance at 340 nm).
- Procedure: a. Prepare serial dilutions of **enasidenib** in DMSO and then in assay buffer. b. In a 96-well plate, add the mutant IDH2 enzyme to each well. c. Add the **enasidenib** dilutions to the respective wells. Incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for compound binding. d. Initiate the enzymatic reaction by adding a mixture of  $\alpha$ -ketoglutarate and NADPH. e. Monitor the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADPH consumption is proportional to enzyme activity. f. Calculate the percent inhibition for each **enasidenib** concentration relative to a vehicle control (DMSO). g. Plot percent inhibition against the logarithm of **enasidenib** concentration and fit the data to a four-parameter logistic equation to determine the  $IC_{50}$  value.

## Protocol: AML Cell Differentiation Assay

- Objective: To assess the ability of **enasidenib** to induce myeloid differentiation in IDH2-mutant AML cells.
- Materials: IDH2-mutant AML cell line (e.g., TF-1 with R140Q mutation), cell culture medium, **enasidenib**, vehicle control (DMSO), and fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14).
- Procedure: a. Seed the AML cells at a specified density in multi-well plates. b. Treat the cells with various concentrations of **enasidenib** or vehicle control. c. Culture the cells for an extended period (e.g., 7-14 days), replacing the medium with fresh compound as needed. d. At designated time points, harvest the cells. e. Stain the cells with the fluorescently-conjugated antibodies according to the manufacturer's protocol. f. Analyze the cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers. g.

Compare the percentage of marker-positive cells in the **enasidenib**-treated groups to the vehicle control to determine the extent of induced differentiation.

## Regulatory Approval and Conclusion

Based on the robust efficacy and manageable safety profile demonstrated in the pivotal Phase I/II trial (AG221-C-001), the U.S. Food and Drug Administration (FDA) granted **enasidenib** Priority Review.<sup>[21]</sup> On August 1, 2017, the FDA granted regular approval to **enasidenib** for the treatment of adult patients with relapsed or refractory AML with an IDH2 mutation.<sup>[14][22][23]</sup> Concurrently, the FDA approved the RealTime IDH2 Assay as a companion diagnostic to identify eligible patients.<sup>[14]</sup>

The discovery and development of **enasidenib** exemplify a successful bench-to-bedside story in precision medicine. By targeting a specific, genetically-defined subset of AML, **enasidenib** provides a valuable therapeutic option for patients with relapsed or refractory disease, a population with historically poor outcomes.<sup>[6]</sup> Its unique mechanism of inducing cellular differentiation rather than cytotoxicity represents a paradigm shift in cancer therapy.<sup>[8]</sup> Ongoing and future studies continue to explore **enasidenib** in combination with other agents and in different stages of the disease to further optimize its role in the treatment of IDH2-mutated malignancies.<sup>[16][24][25]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Enasidenib Mesylate? [synapse.patsnap.com]
- 4. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]

- 6. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Pharmacokinetics and safety of Enasidenib following single oral doses in Japanese and Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. onclive.com [onclive.com]
- 16. Enasidenib: First Mutant IDH2 Inhibitor for the Treatment of Refractory and Relapsed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Data from Phase 1/2 Trial of Oral IDHIFA® (enasidenib) Demonstrate Durable Complete Responses in Patients with IDH2 Mutant Relapsed or Refractory AML – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 18. targetedonc.com [targetedonc.com]
- 19. Enasidenib vs conventional care in older patients with late-stage mutant-IDH2 relapsed/refractory AML: a randomized phase 3 trial. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 20. ashpublications.org [ashpublications.org]
- 21. Agios's enasidenib is on track to become the first IDH2 inhibitor approved in AML - Pharmaceutical Technology [pharmaceutical-technology.com]
- 22. drugs.com [drugs.com]
- 23. Idhifa (Enasidenib), First-in-Class IDH2 Inhibitor, Approved for Relapsed Acute Myeloid Leukemia with IDH2 Mutation [ahdbonline.com]
- 24. ascopubs.org [ascopubs.org]
- 25. ashpublications.org [ashpublications.org]

- To cite this document: BenchChem. [Enasidenib discovery and development process]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8038215#enasidenib-discovery-and-development-process\]](https://www.benchchem.com/product/b8038215#enasidenib-discovery-and-development-process)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)